Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate

Lipophilicity Drug-likeness Agrochemical safener design

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate (CAS 90088-46-3) is a heterocyclic compound belonging to the 2-isoxazoline (4,5-dihydroisoxazole) family, bearing an ethoxy substituent at the C5 position and an ethyl carboxylate ester at the C3 position of the five-membered N,O ring. The compound has a molecular formula of C8H13NO4, a molecular weight of 187.19 g/mol, a computed LogP of approximately 1.76, and is supplied at ≥95% purity.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 90088-46-3
Cat. No. B1610978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate
CAS90088-46-3
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCCOC1CC(=NO1)C(=O)OCC
InChIInChI=1S/C8H13NO4/c1-3-11-7-5-6(9-13-7)8(10)12-4-2/h7H,3-5H2,1-2H3
InChIKeyAZYZEUWBNHVFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate (CAS 90088-46-3): Core Physicochemical and Structural Profile for Procurement Evaluation


Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate (CAS 90088-46-3) is a heterocyclic compound belonging to the 2-isoxazoline (4,5-dihydroisoxazole) family, bearing an ethoxy substituent at the C5 position and an ethyl carboxylate ester at the C3 position of the five-membered N,O ring . The compound has a molecular formula of C8H13NO4, a molecular weight of 187.19 g/mol, a computed LogP of approximately 1.76, and is supplied at ≥95% purity . Its structure is confirmed by 1H NMR (CDCl3) and elemental analysis, with a boiling point of 113–115 °C at reduced pressure (2 mmHg) [1]. The compound serves as a versatile synthetic intermediate, particularly documented in the preparation of 3-isoxazolecarboxylic acid derivatives [1].

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate: Why Structural Analogs Cannot Be Assumed Interchangeable


Within the 4,5-dihydroisoxazole-3-carboxylate class, substitution at the C5 position profoundly alters lipophilicity, conformational flexibility, and downstream reactivity. Simple replacement of the 5-ethoxy group with a 5-phenyl or 5,5-diphenyl motif shifts the LogP by 2–3 orders of magnitude [1], fundamentally changing partitioning behavior and biological distribution. Likewise, substitution of the C3 carboxylate ester with a nitrile group eliminates the capacity for hydrolytic, aminolytic, or transesterification chemistry that the carboxylate enables . These differences are not incremental—they determine which synthetic pathways, formulation strategies, and biological screening outcomes are accessible. The quantitative evidence below demonstrates that ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate occupies a distinct physicochemical and functional niche that cannot be replicated by its closest commercially available congeners.

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate: Head-to-Head Quantitative Differentiation Evidence


LogP Differential vs. Isoxadifen-ethyl: A ~1000-Fold Difference in Octanol-Water Partitioning

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate exhibits a computed LogP of approximately 1.76 , whereas its 5,5-diphenyl-substituted congener isoxadifen-ethyl (CAS 163520-33-0) has a measured LogP of 3.62–3.80 [1]. This difference of approximately 1.9–2.0 log units corresponds to a roughly 80- to 100-fold lower octanol-water partition coefficient for the target compound relative to isoxadifen-ethyl. Furthermore, isoxadifen-ethyl displays extremely low aqueous solubility of 1.06 mg/L at 20 °C , whereas the target compound, with its lower LogP and ethoxy substitution, is expected to have substantially higher aqueous solubility. This polarity differential is functionally meaningful: the target compound is far better suited for applications requiring aqueous compatibility or reduced bioaccumulation potential, while isoxadifen-ethyl's high lipophilicity underpins its use as a lipophilic herbicide safener.

Lipophilicity Drug-likeness Agrochemical safener design Environmental fate

Synthetic Yield Advantage: ~84% vs. 63% for the 5-Phenyl Analog in 1,3-Dipolar Cycloaddition

In the 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide with vinyl ethyl ether, ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate is obtained in approximately 84% isolated yield [1]. In contrast, the analogous reaction employing styrene as the dipolarophile to produce ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate proceeds with only 63% isolated yield under comparable conditions [2]. This represents a 21-percentage-point yield advantage for the 5-ethoxy-substituted compound, which translates to a ~33% relative increase in isolable product per unit of starting material. Additionally, Patent US5696271 reports an alternative synthetic route affording the target compound in 76% yield with full characterization (NMR, elemental analysis) [3].

Synthetic efficiency Process chemistry 1,3-dipolar cycloaddition Isoxazoline synthesis

Conformational Flexibility: 5 Rotatable Bonds vs. 2 for the 3-Carbonitrile Analog

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate possesses 5 rotatable bonds (two ethoxy groups plus the ring-to-carboxylate linkage), as reported by multiple chemical databases . Its direct analog, 5-ethoxy-4,5-dihydroisoxazole-3-carbonitrile (CAS 1201794-84-4), has only 2 rotatable bonds , as the nitrile group at C3 eliminates the ethyl ester rotatable bond and associated degrees of freedom. This 3-bond difference in rotatable bond count alters the compound's conformational entropy and its ability to adopt diverse three-dimensional shapes for molecular recognition events. In the context of drug-like property guidelines, the target compound's rotatable bond count of 5 remains within the favorable range (≤10), while providing greater conformational sampling capacity than the more rigid nitrile analog.

Conformational flexibility Molecular recognition Rotatable bonds Drug-likeness

C3 Carboxylate Ester vs. C3 Nitrile: Divergent Downstream Derivatization Chemistry

The C3 carboxylate ester of ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate enables a suite of downstream transformations—including alkaline hydrolysis to the carboxylic acid (as demonstrated in US5696271), aminolysis to amides, transesterification to alternative esters, and reduction to the corresponding alcohol [1]. In contrast, the 3-carbonitrile analog (CAS 1201794-84-4) lacks ester reactivity and requires fundamentally different transformation conditions (e.g., nitrile hydrolysis to amide/acid under strongly acidic or basic conditions, or reduction to the aminomethyl derivative). The carboxylate ester also offers a well-precedented handle for enzymatic resolution strategies, as demonstrated for related 5-substituted 4,5-dihydroisoxazole-3-carboxylates using hog pancreas lipase [2]. This functional group distinction directly impacts which synthetic sequences are accessible for library diversification.

Synthetic diversification Functional group interconversion Hydrolysis Aminolysis

Documented Intermediate Utility: Validated in Patent Literature for 3-Isoxazolecarboxylic Acid Production

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate is explicitly documented as a key intermediate in US Patent 5,696,271 for the industrial preparation of 3-isoxazolecarboxylic acid [1]. The patent describes a two-step sequence: (1) 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide with vinyl ethyl ether to produce the target compound, and (2) alkaline hydrolysis and elimination to afford 3-isoxazolecarboxylic acid. This downstream product serves as a critical building block for condensed imidazopyridine derivatives [1]. The patent provides quantitative process data: 468 g of oily residue containing the target compound as the main product, with a distilled yield of 14.3 g (76%) at laboratory scale, and full analytical characterization including 1H NMR (CDCl3) and elemental analysis (found: C 51.08%, H 7.10%, N 7.48%; calculated: C 51.33%, H 7.00%, N 7.48%) [1]. Scale-up to kilogram quantities is feasible, as evidenced by the 468 g crude intermediate scale.

Process chemistry Patent-validated intermediate Imidazopyridine precursors Scale-up

Safety and Handling Profile: GHS07 Classification with Defined Hazard Statements

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate carries a GHS07 (Harmful/Irritant) classification with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is a well-characterized, relatively benign safety profile compared to certain in-class compounds. For context, the structurally related synthetic precursor ethyl chloroximinoacetate—used in alternative synthetic routes to isoxazole-3-carboxylates—is noted in the patent literature to cause skin rash upon contact and is described as 'hard to handle' [1]. By procuring the pre-formed isoxazoline rather than generating it in situ from chloroximinoacetate precursors, laboratory personnel avoid direct handling of this more hazardous intermediate. Additionally, the target compound's safety profile is clearly documented with GHS pictograms and precautionary statements available from reputable vendors .

Laboratory safety GHS classification Procurement compliance Risk assessment

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Intermediate for Imidazopyridine Derivatives via 3-Isoxazolecarboxylic Acid

The validated synthetic pathway documented in US5696271 [1] establishes ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate as a cost-effective intermediate for producing 3-isoxazolecarboxylic acid (CAS 3209-71-0), which in turn serves as a precursor for condensed imidazopyridine derivatives. The patent demonstrates a two-step process with 76% isolated yield and full analytical characterization, providing a reproducible route for medicinal chemistry teams synthesizing imidazopyridine-based drug candidates. The 5-ethoxy substituent is eliminated during the hydrolysis step, making the compound a traceless intermediate that delivers the unsubstituted isoxazole-3-carboxylic acid scaffold.

Aqueous-Compatible Screening Library Building Block with Favorable Polarity Profile

With a LogP of approximately 1.76 , ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate occupies a polarity sweet spot for drug-like compound libraries—substantially more polar than the highly lipophilic isoxadifen-ethyl (LogP 3.6–3.8) [2]. This LogP value falls within the optimal range for oral bioavailability (Lipinski's Rule of 5 recommends LogP ≤ 5), and the compound's 5 rotatable bonds and 3 H-bond acceptors further support drug-like property space . Procurement for fragment-based or HTS library construction benefits from this compound's balanced polarity, which facilitates dissolution in aqueous-organic solvent mixtures commonly used in biochemical assays.

Agrochemical Intermediate with Scalable Process Chemistry

The 4,5-dihydroisoxazole-3-carboxylate scaffold is a recognized pharmacophore in agrochemical discovery, with isoxazoline carboxylates extensively patented as herbicide safeners and plant growth regulators [3][4]. While the diphenyl-substituted analog isoxadifen-ethyl is commercialized as a safener, the 5-ethoxy-substituted compound offers distinct physicochemical properties (lower LogP, higher aqueous compatibility) that may be advantageous for formulations requiring greater water solubility. The demonstrated kilogram-scale synthesis (468 g crude intermediate) in US5696271 [1] supports process chemistry feasibility for agrochemical development programs.

Versatile C3-Ester Handle for Downstream Diversification in Medicinal Chemistry

The ethyl carboxylate ester at C3 provides a reactive handle for multiple diversification strategies without requiring protecting group chemistry. Alkaline hydrolysis to the free carboxylic acid (demonstrated under mild conditions: 5N NaOH, room temperature, 2 hours in US5696271) [1] enables amide coupling with diverse amines. The precedent for enzymatic resolution of related 4,5-dihydroisoxazole-3-carboxylates using hog pancreas lipase [5] suggests potential for accessing enantiomerically enriched derivatives. This functional versatility makes the compound an attractive starting point for structure-activity relationship (SAR) exploration where the C3 position is a diversification vector.

Quote Request

Request a Quote for Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.